molecular formula C16H22Cl3N3OS B11974390 3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide

3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide

Cat. No.: B11974390
M. Wt: 410.8 g/mol
InChI Key: FNSKKXUJUGSDEQ-UHFFFAOYSA-N
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Description

3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide is a complex organic compound with a molecular formula of C17H21Cl3N4OS2. This compound is known for its unique structure, which includes a trichloroethyl group and a dimethylanilino moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide typically involves multiple steps. One common method includes the reaction of 3-methylbutanoyl chloride with 2,2,2-trichloroethylamine under basic conditions to form an intermediate. This intermediate is then reacted with 2,5-dimethylaniline and carbon disulfide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide is utilized in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide involves its interaction with specific molecular targets. The trichloroethyl group is known to interact with nucleophiles, while the dimethylanilino moiety can engage in aromatic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbothioyl}amino)ethyl]butanamide
  • 3-methyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbothioyl}amino)ethyl]benzamide
  • 2-methyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbothioyl}amino)ethyl]benzamide

Uniqueness

What sets 3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications .

Properties

Molecular Formula

C16H22Cl3N3OS

Molecular Weight

410.8 g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-[(2,5-dimethylphenyl)carbamothioylamino]ethyl]butanamide

InChI

InChI=1S/C16H22Cl3N3OS/c1-9(2)7-13(23)21-14(16(17,18)19)22-15(24)20-12-8-10(3)5-6-11(12)4/h5-6,8-9,14H,7H2,1-4H3,(H,21,23)(H2,20,22,24)

InChI Key

FNSKKXUJUGSDEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC(C)C

Origin of Product

United States

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